8Z,11Z,14Z,17Z-eicosatetraenoic acid

Description

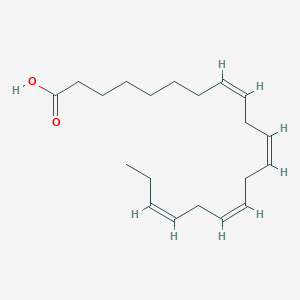

Structure

3D Structure

Properties

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-40-8, 2091-26-1 | |

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Tapestry: An In-depth Technical Guide to the Early Structural Elucidation of Polyunsaturated Fatty Acids

A Foreword for the Modern Researcher: In an era of sophisticated analytical instrumentation, it is easy to take for granted our detailed understanding of the molecular world. This guide revisits the foundational period of lipid chemistry, a time of meticulous chemical degradation and nascent spectroscopic techniques, to illuminate the intellectual and experimental journey that first defined the structures of polyunsaturated fatty acids (PUFAs). For the contemporary researcher, scientist, and drug development professional, this exploration offers not just a historical account, but a deeper appreciation for the chemical principles that underpin our current knowledge and a source of inspiration for innovative problem-solving.

The Dawn of an Essential Discovery: The Physiological Imperative

Prior to the 1920s, dietary fats were largely considered interchangeable sources of calories.[1] This paradigm shifted dramatically with the groundbreaking work of George and Mildred Burr.[1][2] Through meticulous feeding studies in rats, they demonstrated that a fat-free diet led to a severe deficiency syndrome, characterized by skin lesions, kidney damage, and impaired growth and reproduction.[1] This condition could be reversed not by saturated fatty acids, but specifically by certain unsaturated fatty acids, namely linoleic acid.[1][3] This seminal discovery, published in 1929 and 1930, established the concept of "essential fatty acids" – molecules vital for health that the body cannot synthesize on its own.[1][2][3] The Burrs later showed that linolenic acid was also essential.[3] This physiological imperative ignited the quest to determine the precise chemical structures of these vital molecules.

The Chemist's Toolkit: Deciphering Structure Through Degradation

In the absence of modern spectroscopic methods, early lipid chemists relied on a strategy of controlled chemical degradation. By systematically breaking down the fatty acid molecule at its points of unsaturation and identifying the resulting fragments, they could piece together the original structure like a molecular puzzle.

Ozonolysis: The Workhorse of Double Bond Localization

Ozonolysis emerged as a cornerstone technique for pinpointing the location of double bonds within the fatty acid chain.[4] The process involves the reaction of ozone with the double bonds to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide.[5] Subsequent cleavage of the ozonide, either through oxidation or reduction, yields smaller, more readily identifiable molecules.

-

Oxidative Cleavage: This approach, often employing hydrogen peroxide or permanganate, cleaves the ozonide to yield carboxylic acids. For example, the ozonolysis of oleic acid followed by oxidative workup yields nonanoic acid and azelaic acid, unequivocally establishing the double bond at the C9 position.[5]

-

Reductive Cleavage: This milder method, using reagents like zinc dust or catalytic hydrogenation, produces aldehydes.[6] This was particularly advantageous as it minimized side reactions and allowed for the analysis of the resulting aldehydes, often by conversion to their 2,4-dinitrophenylhydrazone derivatives for easier identification and quantification.

An improved method of reductive ozonolysis developed in the early 1960s involved carrying out the ozonization at low temperatures (-60 to -70°C) in a pentane solution, followed by reduction with a Lindlar catalyst. The resulting aldehydic fragments were then analyzed by the emerging technique of gas-liquid chromatography (GLC).[6]

Table 1: Representative Products of PUFA Ozonolysis (Reductive Cleavage)

| Polyunsaturated Fatty Acid | Double Bond Positions | Expected Aldehyde Fragments | Expected Aldehydo-ester Fragments (from methyl ester) |

| Linoleic Acid | 9, 12 | Hexanal | Methyl 9-oxononanoate |

| α-Linolenic Acid | 9, 12, 15 | Propanal | Methyl 9-oxononanoate |

| Arachidonic Acid | 5, 8, 11, 14 | Hexanal | Methyl 5-oxopentanoate, Malonaldehyde (as derivative) |

Note: The identification of malonaldehyde from the central portion of arachidonic acid was often challenging due to its reactivity.

Permanganate Oxidation: A Complementary Approach

Oxidation with potassium permanganate (KMnO₄) was another powerful tool in the early chemist's arsenal. Under controlled alkaline conditions (a method refined by Hazura), permanganate hydroxylates the double bonds, forming polyhydroxy derivatives.[7] More vigorous oxidation would cleave the carbon chain at the site of the double bond, yielding dicarboxylic and monocarboxylic acids. The identification of these cleavage products provided crucial clues to the double bond positions. For instance, the oxidation of arachidonic acid was shown to yield glutaric acid, succinic acid, and adipic acid, helping to piece together the locations of its four double bonds.[8]

Halogen Addition: Quantifying Unsaturation

Before the precise locations of double bonds were determined, chemists needed a way to quantify the degree of unsaturation. This was achieved through halogen addition reactions, most notably the determination of the Iodine Value and Bromine Number .[4][9]

The Iodine Value is defined as the mass of iodine in grams that is consumed by 100 grams of a chemical substance.[4] The reaction involves the addition of iodine across the double bonds. By titrating the unreacted iodine, the amount that added to the fatty acid can be calculated, providing a direct measure of the number of double bonds. Several methods were developed, including those by Hübl, Wijs, and Hanuš, which varied in the formulation of the iodine reagent to improve stability and reaction kinetics.[4][10]

Similarly, the Bromine Number involves the titration of a fatty acid sample with a standard solution of bromine.[9] The disappearance of the reddish-brown bromine color indicates its addition to the double bonds.[11] While often used as a qualitative test, under controlled conditions, it could provide a quantitative measure of unsaturation.[9]

Table 2: Typical Iodine Values for Common Fatty Acids

| Fatty Acid | Structure | Theoretical Iodine Value |

| Oleic Acid | 18:1 (n-9) | 89.9 |

| Linoleic Acid | 18:2 (n-6) | 181.0 |

| α-Linolenic Acid | 18:3 (n-3) | 273.5 |

| Arachidonic Acid | 20:4 (n-6) | 333.5 |

These values provided a crucial early metric for classifying and comparing different fats and oils based on their degree of unsaturation.[12]

The Rise of Spectroscopy: A New Light on Structure

The mid-20th century witnessed the advent of spectroscopic techniques that began to provide structural information without the need for complete molecular degradation.

Alkali Isomerization and UV-Visible Spectrophotometry

A pivotal development was the discovery that heating polyunsaturated fatty acids with a strong base (alkali) could induce the migration of isolated double bonds to form a conjugated system. This process, known as alkali isomerization, was a boon for analytical chemists because conjugated dienes, trienes, and tetraenes exhibit strong and characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

By measuring the UV absorbance at specific wavelengths, researchers could quantify the amounts of linoleic, linolenic, and arachidonic acids in a mixture. This spectrophotometric method, refined by researchers like Holman and Burr, became a standard analytical procedure in the 1940s and 1950s.[13]

Table 3: Characteristic UV Absorption Maxima of Alkali-Isomerized PUFAs

| Isomerized Fatty Acid | Conjugated System | Absorption Maximum (λmax) |

| Linoleic Acid | Diene | ~233 nm |

| Linolenic Acid | Triene | ~268 nm |

| Arachidonic Acid | Tetraene | ~315 nm |

The intensity of the absorption (extinction coefficient) at these wavelengths was used to calculate the concentration of each fatty acid.

Infrared Spectroscopy: Glimpsing Geometric Isomerism

The geometry of the double bonds (cis vs. trans) was a more subtle structural feature that was difficult to determine by purely chemical means. The emergence of infrared (IR) spectroscopy in the mid-20th century provided the first direct physical evidence for the configuration of these bonds.[7][8] A key diagnostic feature in the IR spectrum is the out-of-plane C-H bending vibration. Isolated trans double bonds exhibit a characteristic strong absorption band around 965-975 cm⁻¹, while cis double bonds do not show a prominent band in this region.[8] This allowed chemists to confirm the predominantly cis configuration of the double bonds in naturally occurring polyunsaturated fatty acids like arachidonic acid.[7]

Experimental Protocols: A Window into the Past

To provide a tangible sense of the meticulous laboratory work of this era, a representative protocol for the structural determination of a polyunsaturated fatty acid via reductive ozonolysis is outlined below. This protocol is a synthesis of methods described in the mid-20th century.

Protocol: Reductive Ozonolysis of Methyl Linoleate for Double Bond Localization

Objective: To determine the positions of the double bonds in linoleic acid by ozonolysis of its methyl ester followed by reductive cleavage and identification of the resulting aldehydes.

Materials:

-

Methyl linoleate (purified)

-

Pentane (anhydrous)

-

Ozone (generated from an ozonator)

-

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas

-

2,4-Dinitrophenylhydrazine reagent

-

Gas-liquid chromatography (GLC) apparatus (as it became available)

Methodology:

-

Ozonization:

-

A solution of methyl linoleate in pentane is prepared and cooled to -70°C in a dry ice/acetone bath.

-

A stream of ozone in oxygen is bubbled through the solution until a faint blue color persists, indicating the presence of unreacted ozone.

-

The solution is then purged with nitrogen gas to remove excess ozone.

-

-

Reductive Cleavage:

-

The cold ozonide solution is transferred to a hydrogenation flask containing a small amount of Lindlar catalyst.

-

The flask is connected to a hydrogen source and the mixture is stirred at 0°C.

-

Hydrogen uptake is monitored manometrically. The reaction is stopped once the theoretical amount of hydrogen has been consumed.

-

The catalyst is removed by filtration.

-

-

Analysis of Cleavage Products:

-

Early Method (pre-GLC): The resulting solution containing the aldehyde fragments is treated with 2,4-dinitrophenylhydrazine reagent. The precipitated 2,4-dinitrophenylhydrazone derivatives are then separated by fractional crystallization or column chromatography and identified by their melting points and elemental analysis.

-

Later Method (with GLC): The filtrate containing the cleavage products is directly injected into a gas-liquid chromatograph. The retention times of the eluted peaks are compared with those of authentic standards of the expected aldehydes and aldehydo-esters.

-

Expected Results and Interpretation:

The reductive ozonolysis of methyl linoleate (methyl cis,cis-9,12-octadecadienoate) is expected to yield hexanal (from the cleavage of the C12 double bond) and methyl 9-oxononanoate (from the cleavage of the C9 double bond). The unambiguous identification of these two fragments confirms the positions of the double bonds at the 9th and 12th carbons.

Visualizing the Logic: Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental techniques described.

Diagram 1: Workflow for PUFA Structure Elucidation via Ozonolysis

Caption: Workflow for determining double bond positions using ozonolysis.

Diagram 2: Logic of Alkali Isomerization and Spectrophotometry

Caption: Logic of PUFA quantification via alkali isomerization and UV spectrophotometry.

Conclusion: A Legacy of Rigor and Ingenuity

The early research into the structure of polyunsaturated fatty acids stands as a testament to the power of classical chemical principles and meticulous experimental design. The elegant logic of degradation and the nascent application of spectroscopy laid a robust foundation upon which decades of lipid research have been built. By understanding the causality behind these early experimental choices, we not only gain a historical perspective but also a deeper appreciation for the fundamental chemistry of these essential molecules. This knowledge continues to be of paramount importance in the fields of nutrition, medicine, and drug development, reminding us that the path to modern discovery was paved with the intellectual rigor and ingenuity of these pioneering scientists.

References

- Privett, O. S., & Nickell, E. C. (1966). Recent advances in the determination of the structure of fatty acids via ozonolysis. Journal of the American Oil Chemists' Society, 43(6), 393–400.

-

Spector, A. A., & Kim, H. Y. (2015). Discovery of essential fatty acids. Journal of lipid research, 56(1), 11–21. [Link]

-

Encyclopaedia Britannica. (n.d.). Iodine value. Retrieved January 14, 2026, from [Link]

-

Samanta, A., et al. (2023). Wijs, Potassium Iodate, and AOCS Official Method to Determine the Iodine Value (IV) of Fat and Oil. Biomedical and Pharmacology Journal, 16(2). [Link]

-

Pryor, W. A., & Menzel, D. B. (1984). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. Environmental health perspectives, 58, 221–227. [Link]

-

Creative Chemistry. (n.d.). Comparing the degree of unsaturation of margarine with that of butter. Retrieved January 14, 2026, from [Link]

-

Privett, O. S., & Nickell, E. C. (1962). Determination of structure of unsaturated fatty acids via reductive ozonolysis. Journal of the American Oil Chemists' Society, 39(9), 414–419. [Link]

-

Wikipedia. (n.d.). Iodine value. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Ydrogenation: Bromine Water Test. Retrieved January 14, 2026, from [Link]

-

The Journal of Biological Chemistry. (2012). Essential fatty acids: the work of George and Mildred Burr. The Journal of biological chemistry, 287(42), 35439–35441. [Link]

-

The Journal of Biological Chemistry. (2012). Essential Fatty Acids: The Work of George and Mildred Burr. The Journal of biological chemistry, 287(42), 35439–35441. [Link]

-

Nichols, P. L., Jr., et al. (1951). Isomers of Conjugated Fatty Acids. I. Alkali-isomerized Linoleic Acid. Journal of the American Chemical Society, 73(6), 2479–2483. [Link]

-

Wikipedia. (n.d.). Linoleic acid. Retrieved January 14, 2026, from [Link]

-

Burr, G. O., & Burr, M. M. (1929). A NEW DEFICIENCY DISEASE PRODUCED BY THE RIGID EXCLUSION OF FAT FROM THE DIET. Journal of Biological Chemistry, 82(1), 345-367. [Link]

-

Burr, G. O., & Burr, M. M. (1930). ON THE NATURE AND ROLE OF THE FATTY ACIDS ESSENTIAL IN NUTRITION. Journal of Biological Chemistry, 86(2), 587-621. [Link]

-

Abu-Nasr, M. A., & Holman, R. T. (1954). Isomerization of linoleic, linolenic, and other polyunsaturated acids with potassium tertiary butoxide and its application in the spectrophotometric estimation of these acids. Journal of the American Oil Chemists' Society, 31(6), 231-235. [Link]

-

Spector, A. A. (2015). Discovery of essential fatty acids. Journal of Lipid Research, 56(1), 11-21. [Link]

-

Murphy, R. C. (2016). The discovery and early structural studies of arachidonic acid. Journal of lipid research, 57(7), 1127–1135. [Link]

-

Wikipedia. (n.d.). Ozonolysis. Retrieved January 14, 2026, from [Link]

-

Holman, R. T. (1951). The discovery and early structural studies of arachidonic acid. Journal of Lipid Research, 57(7), 1127-1135. [Link]

- Hilditch, T. P. (1949).

-

Murphy, R. C. (2016). The discovery and early structural studies of arachidonic acid. Journal of lipid research, 57(7), 1127–1135. [Link]

Sources

- 1. Unsaturation in fats and oils | Class experiment | RSC Education [edu.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Ozonolysis of olefins, IV. Ozonolysis of polyunsaturated fatty esters in HCl/methanol☆ | Semantic Scholar [semanticscholar.org]

- 4. Iodine value - Wikipedia [en.wikipedia.org]

- 5. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of iodine value | PPTX [slideshare.net]

- 7. The discovery and early structural studies of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 10. Wijs, Potassium Iodate, and AOCS Official Method to Determine the Iodine Value (IV) of Fat and Oil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. scribd.com [scribd.com]

- 12. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 13. Isomerization of linoleic, linolenic, and other polyunsaturated acids with potassium tertiary butoxide and its application in the spectrophotometric estimation of these acids | Semantic Scholar [semanticscholar.org]

enzymatic conversion of ALA to 8Z,11Z,14Z,17Z-eicosatetraenoic acid

<-40_2> ## A-Z,11Z,14Z,17Z-Eicosatetraenoic Acid: A Technical Guide to its Enzymatic Synthesis from Alpha-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic conversion of α-linolenic acid (ALA), an essential omega-3 fatty acid, into 8Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA). ETA is a critical intermediate in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for human health. We delve into the core biochemical pathway, the characteristics of the key enzymes involved—Δ6-desaturase and ELOVL5 elongase—and provide detailed, field-proven protocols for their recombinant production and the subsequent in vitro conversion of ALA to ETA. Furthermore, this guide includes methodologies for the analytical validation of the synthesized product, addressing common challenges and optimization strategies. This document is intended to serve as a comprehensive resource for researchers aiming to harness this enzymatic pathway for various applications, from fundamental research to the development of novel therapeutics.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of α-linolenic acid (ALA; 18:3n-3) to eicosatetraenoic acid (ETA; 20:4n-3) is a fundamental process in omega-3 fatty acid metabolism.[1][2] This transformation does not occur in a single step but is a two-part enzymatic sequence that takes place primarily in the endoplasmic reticulum.[3][4] The pathway involves an initial desaturation reaction followed by a carbon chain elongation step.

The two key enzymes orchestrating this conversion are:

-

Δ6-Desaturase (FADS2): This enzyme initiates the process by introducing a double bond at the sixth carbon position from the carboxyl end of ALA.[5][6][7] This reaction converts ALA into stearidonic acid (SDA; 18:4n-3).

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Following desaturation, ELOVL5 catalyzes the addition of a two-carbon unit to SDA.[3][8][9] This elongation step transforms the 18-carbon SDA into the 20-carbon ETA (specifically this compound).[1]

This pathway is a critical bottleneck in the endogenous production of longer-chain omega-3s, as the efficiency of these enzymes can be influenced by various factors, including genetic predispositions and dietary intake of competing omega-6 fatty acids.[10][11][12][13]

Caption: Enzymatic conversion of ALA to ETA.

Key Enzymes: Properties and Mechanistic Insights

Δ6-Desaturase (FADS2)

Δ6-desaturase is a membrane-bound enzyme and a member of the cytochrome b5 fusion desaturase superfamily.[14] Its function is critically dependent on an electron transport chain involving NADH-cytochrome b5 reductase and cytochrome b5, which provides the reducing equivalents necessary for the desaturation reaction.[14][15][16][17] The enzyme abstracts hydrogen atoms from the fatty acid chain to create a new double bond.[18] While it acts on both omega-3 (ALA) and omega-6 (linoleic acid) substrates, its preference can vary between species.[5] For efficient production of ETA, selecting a Δ6-desaturase with a higher affinity for ALA is a critical experimental choice.[5]

ELOVL5 Elongase

ELOVL5 is a multi-pass transmembrane protein located in the endoplasmic reticulum.[3] It catalyzes the first and rate-limiting step in the fatty acid elongation cycle, which involves the condensation of an acyl-CoA (in this case, stearidonyl-CoA) with malonyl-CoA to add a two-carbon unit.[3][8][9] This is followed by a series of reduction and dehydration reactions to form the elongated fatty acyl-CoA. ELOVL5 has a preference for polyunsaturated acyl-CoA substrates, making it well-suited for its role in the LC-PUFA synthesis pathway.[9][19]

Recombinant Enzyme Production: A Protocol for Heterologous Expression

The production of active Δ6-desaturase and ELOVL5 is a prerequisite for in vitro synthesis. As these are membrane proteins, heterologous expression in yeast systems like Pichia pastoris or Saccharomyces cerevisiae is often more successful than bacterial systems.[18][20] Yeast provides the necessary endomembrane system for correct protein folding and localization.

Experimental Workflow: From Gene to Purified Enzyme

Caption: Recombinant enzyme production workflow.

Step-by-Step Protocol for Enzyme Expression in Pichia pastoris

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequences for the desired Δ6-desaturase and ELOVL5. Codon optimization for Pichia pastoris is highly recommended to enhance translation efficiency.

-

Incorporate a C-terminal polyhistidine (His) tag to facilitate purification.

-

Clone the synthesized genes into a suitable Pichia expression vector, such as pPICZα A, which is under the control of the tightly regulated alcohol oxidase 1 (AOX1) promoter.

-

-

Transformation of Pichia pastoris :

-

Linearize the recombinant plasmid and transform a suitable P. pastoris strain (e.g., X-33) via electroporation.

-

Select for positive transformants on Yeast Extract Peptone Dextrose (YPD) plates containing Zeocin™.

-

-

Protein Expression:

-

Grow a starter culture of a positive transformant in Buffered Glycerol-complex Medium (BMGY).

-

Induce protein expression by transferring the cells to Buffered Methanol-complex Medium (BMMY). The methanol serves as the sole carbon source and induces the AOX1 promoter.[21]

-

Continue induction for 48-72 hours, adding methanol every 24 hours to maintain induction.

-

-

Microsome Isolation and Purification:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

-

Isolate the microsomal fraction (containing the membrane-bound enzymes) by differential centrifugation.

-

Solubilize the microsomal membranes using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the purified enzymes and verify purity via SDS-PAGE and Western blot.[21][22]

-

The In Vitro Enzymatic Conversion: A Practical Guide

This protocol outlines the procedure for the two-step conversion of ALA to ETA using the purified recombinant enzymes.

Reaction Components and Conditions

| Component | Stock Concentration | Final Concentration | Rationale |

| Step 1: Desaturation | |||

| Purified Δ6-Desaturase | 1 mg/mL | 5-10 µg | Enzyme for the first reaction. |

| ALA-CoA | 10 mM | 50-100 µM | Substrate for Δ6-desaturase. Must be in CoA-activated form. |

| Cytochrome b5 | 1 mg/mL | 20 µg | Essential electron carrier for desaturase activity.[15][16] |

| NADH | 100 mM | 1-2 mM | Provides the initial reducing equivalents. |

| Reaction Buffer (pH 7.4) | 1 M HEPES | 100 mM | Maintains optimal pH for enzyme activity. |

| ATP | 100 mM | 2 mM | Required for acyl-CoA synthetase activity if starting from free fatty acid. |

| MgCl₂ | 1 M | 5 mM | Cofactor for ATP-dependent reactions. |

| Step 2: Elongation | |||

| Purified ELOVL5 | 1 mg/mL | 5-10 µg | Enzyme for the second reaction. |

| Malonyl-CoA | 10 mM | 50-100 µM | Provides the two-carbon unit for elongation.[3] |

| NADPH | 100 mM | 1-2 mM | Reducing equivalent for the elongation cycle.[23] |

Two-Step Reaction Protocol

-

Preparation: Thaw all enzyme stocks and reagents on ice. Prepare the ALA substrate as the CoA-thioester (ALA-CoA).

-

Step 1: Desaturation Reaction (ALA → SDA):

-

In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, NADH, and cytochrome b5.

-

Add the purified Δ6-desaturase enzyme.

-

Initiate the reaction by adding ALA-CoA.

-

Incubate at 30°C for 1-2 hours with gentle agitation.

-

-

Step 2: Elongation Reaction (SDA → ETA):

-

To the same reaction tube containing the newly synthesized SDA-CoA, add the purified ELOVL5 enzyme.

-

Add NADPH and Malonyl-CoA to initiate the elongation step.

-

Continue incubation at 30°C for an additional 1-2 hours.

-

-

Reaction Termination: Stop the reaction by adding 1 M HCl, followed by an organic solvent like hexane to extract the fatty acids.

Analytical Validation: Confirming the Synthesis of ETA

Accurate identification and quantification of the final product are essential for validating the success of the enzymatic conversion. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[24][25]

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

-

Lipid Extraction: After terminating the reaction, extract the total lipids from the aqueous phase using a 2:1 chloroform:methanol (v/v) solution.

-

Saponification and Methylation:

-

Dry the extracted lipid film under a stream of nitrogen.

-

Saponify the fatty acyl-CoAs to free fatty acids by adding methanolic NaOH and heating.

-

Convert the free fatty acids to volatile Fatty Acid Methyl Esters (FAMEs) by adding a derivatization agent like methanolic HCl or BF₃-methanol and heating.[24][26][27]

-

-

GC-MS Analysis:

-

Extract the FAMEs into hexane.

-

Inject an aliquot of the hexane layer into a GC-MS system.

-

Use a polar capillary column (e.g., a Carbowax-type or biscyanopropyl phase) suitable for FAME separation.[26]

-

Identification: Identify the ETA methyl ester peak by comparing its retention time and mass spectrum to a pure analytical standard.

-

Quantification: Calculate the conversion efficiency by comparing the peak area of the product (ETA) to the initial substrate (ALA).

-

Troubleshooting and Optimization

-

Low Enzyme Activity:

-

Cause: Improper protein folding or insufficient cofactors.

-

Solution: Optimize expression conditions (e.g., lower temperature). Ensure the presence of essential cofactors like cytochrome b5 for the desaturase.[15] The physical interaction between the desaturase and cytochrome b5 is vital for activity.[15]

-

-

Low Conversion Rate:

-

Cause: Substrate inhibition, product inhibition, or suboptimal reaction conditions.[28]

-

Solution: Perform kinetic analyses to determine optimal substrate concentrations. Test different pH values and temperatures. Ensure the CoA-activated form of the substrate is stable.

-

-

Poor FAME Derivatization:

-

Cause: Incomplete reaction due to water or other contaminants.

-

Solution: Ensure all solvents and reagents are anhydrous. Optimize reaction time and temperature for methylation.

-

Conclusion

The enzymatic synthesis of this compound from ALA is a powerful tool for producing this key omega-3 intermediate. By leveraging heterologous expression systems to produce active desaturase and elongase enzymes, researchers can establish a robust in vitro platform for controlled synthesis. This guide provides the fundamental principles and detailed protocols necessary to achieve this conversion, from gene cloning to final product validation. A thorough understanding of the enzymes, reaction kinetics, and analytical methods is paramount to successfully navigating the complexities of this biosynthetic pathway and unlocking its potential for scientific and therapeutic advancement.

References

-

Napier, J. A., Sayanova, O., & Qi, B. (2003). The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 135-143. [Link]

-

Luo, M. (2012). Deciphering the Role of Cytochrome b5-Desaturase Interactions for Fatty Acid Desaturation. Electronic Theses and Dissertations. [Link]

-

UniProt Consortium. (n.d.). ELOVL5 - Elongation of very long chain fatty acids protein 5 - Oncorhynchus mykiss (Rainbow trout). UniProtKB. [Link]

-

UniProt Consortium. (n.d.). ELOVL5 - Very long chain fatty acid elongase 5 - Homo sapiens (Human). UniProtKB. [Link]

-

Receptor.AI. (n.d.). Elongation of very long chain fatty acids protein 5. [Link]

-

Wang, L., Chen, W., & Zhang, Q. (2013). Expression and Purification of Integral Membrane Fatty Acid Desaturases. PLoS ONE, 8(3), e58139. [Link]

-

Zhang, Q., Liu, Q., & Chen, W. (2012). Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla. Journal of Lipid Research, 53(10), 2135-2143. [Link]

-

ResearchGate. (n.d.). Expression of recombinant FADS. [Link]

-

Wang, L., Chen, W., & Zhang, Q. (2013). Expression and Purification of Integral Membrane Fatty Acid Desaturases. PubMed. [Link]

-

Labbé, G., et al. (2019). ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer. Cancer Research, 79(19), 4937-4950. [Link]

-

Kumar, R., et al. (2012). Higher plant cytochrome b5 polypeptides modulate fatty acid desaturation. PLoS ONE, 7(2), e31370. [Link]

-

Moon, Y. A., et al. (2009). Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition. Journal of Lipid Research, 50(5), 851-862. [Link]

-

Bach, A., et al. (1987). Cytochrome b5-dependent delta 9 desaturation of fatty acids in gastric microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 922(3), 358-365. [Link]

-

Wikipedia. (n.d.). Fatty acid desaturase. [Link]

-

ResearchGate. (n.d.). Expression and Purification of Integral Membrane Fatty Acid Desaturases. [Link]

-

ResearchGate. (n.d.). Expression of recombinant omega-6 fatty acid desaturase protein in E. coli analysed by SDS-PAGE. [Link]

-

Scilit. (n.d.). The role of cytochrome b5 in Δ12 desaturation of oleic acid by microsomes of safflower (Carthamus tinctorius L.). [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Ruiz-Lopez, N., et al. (2013). Metabolic engineering of the omega-3 long chain polyunsaturated fatty acid biosynthetic pathway into transgenic plants. Journal of Experimental Botany, 64(10), 2945-2958. [Link]

-

ResearchGate. (n.d.). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. [Link]

-

Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. [Link]

-

American Chemical Society Publications. (n.d.). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. [Link]

-

Wikipedia. (n.d.). Linoleoyl-CoA desaturase. [Link]

-

Monroig, O., et al. (2013). Δ-6 Desaturase Substrate Competition: Dietary Linoleic Acid (18∶2n-6) Has Only Trivial Effects on α-Linolenic Acid (18∶3n-3) Bioconversion in the Teleost Rainbow Trout. PLoS ONE, 8(2), e57463. [Link]

-

Wikipedia. (n.d.). Omega−3 fatty acid. [Link]

-

Li, Y., et al. (2017). Endogenous omega-3 long-chain fatty acid biosynthesis from alpha-linolenic acid is affected by substrate levels, gene expression, and product inhibition. Food & Function, 8(9), 3114-3123. [Link]

-

protocols.io. (n.d.). Gel-elongation assay for type II fatty acid synthesis. [Link]

-

Frontiers. (n.d.). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. [Link]

-

Degen, C., et al. (2009). Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids. Lipids in Health and Disease, 8, 31. [Link]

-

IOP Publishing. (n.d.). Production of Omega-3 Fatty Acids by Enzymatic Hydrolysis from Lemuru Fish By-Products. [Link]

-

Ide, T., et al. (2021). Daily Consumption of α-Linolenic Acid Increases Conversion Efficiency to Eicosapentaenoic Acid in Mice. Nutrients, 13(11), 3843. [Link]

-

MDPI. (n.d.). Maresins. [Link]

-

Examine.com. (n.d.). What impacts the conversion of alpha-linolenic acid to DHA and EPA?. [Link]

-

Metelka, R., et al. (2022). Effects of Dietary α-Linolenic Acid Treatment and the Efficiency of Its Conversion to Eicosapentaenoic and Docosahexaenoic Acids in Obesity and Related Diseases. Nutrients, 14(14), 2893. [Link]

-

Sèbèdio, J. L., et al. (1994). In vitro desaturation or elongation of monotrans isomers of linoleic acid by rat liver microsomes. Molecular and Cellular Biochemistry, 139(2), 161-167. [Link]

-

AccessMedicine. (n.d.). Fatty Acid & Eicosanoid Biosynthesis. [Link]

-

ResearchGate. (n.d.). A protocol for the study of the rumen biohydrogenation of unsaturated fatty acids of lipid supplements mixed with forages using an in vitro approach. [Link]

-

National Institutes of Health. (n.d.). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. [Link]

-

ResearchGate. (n.d.). Simplified diagram of eicosanoid synthesis. [Link]

-

PubChem. (n.d.). (all-Z)-8,11,14,17-Eicosatetraenoic acid. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. youtube.com [youtube.com]

- 5. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 7. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Elongation of very long chain fatty acids protein 5 [receptor.ai]

- 10. Δ-6 Desaturase Substrate Competition: Dietary Linoleic Acid (18∶2n-6) Has Only Trivial Effects on α-Linolenic Acid (18∶3n-3) Bioconversion in the Teleost Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. examine.com [examine.com]

- 13. Effects of Dietary α-Linolenic Acid Treatment and the Efficiency of Its Conversion to Eicosapentaenoic and Docosahexaenoic Acids in Obesity and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research Portal [rex.libraries.wsu.edu]

- 16. Higher plant cytochrome b5 polypeptides modulate fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome b5-dependent delta 9 desaturation of fatty acids in gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. agrilife.org [agrilife.org]

- 24. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 25. shimadzu.com [shimadzu.com]

- 26. gcms.cz [gcms.cz]

- 27. researchgate.net [researchgate.net]

- 28. Endogenous omega-3 long-chain fatty acid biosynthesis from alpha-linolenic acid is affected by substrate levels, gene expression, and product inhibiti ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06728C [pubs.rsc.org]

physiological role of omega-3 eicosatetraenoic acid in mammals

An In-Depth Technical Guide to the Physiological Role of Omega-3 Eicosatetraenoic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-3 eicosatetraenoic acid (ETA), or all-cis-8,11,14,17-eicosatetraenoic acid, is a 20-carbon polyunsaturated fatty acid (PUFA) that occupies a unique intermediary position in the omega-3 metabolic pathway. Situated between stearidonic acid (SDA) and the well-known eicosapentaenoic acid (EPA), ETA has historically been understudied due to its low abundance in tissues.[1] However, with the increasing availability of dietary oils rich in SDA, scientific interest in ETA's distinct physiological roles is rapidly growing.[1] This guide synthesizes current knowledge on the metabolism, signaling pathways, and physiological functions of omega-3 ETA in mammals. We explore its critical role in generating novel bioactive lipid mediators, its influence on inflammation, cardiovascular health, and neuroprotection, and provide an overview of the experimental methodologies essential for its investigation. This document serves as a technical resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this emerging omega-3 fatty acid.

Biochemistry and Metabolism of Omega-3 ETA

Omega-3 ETA (20:4n-3) is not typically consumed in significant amounts in the human diet. Its physiological presence is primarily a result of the endogenous conversion from other omega-3 precursors.

The Omega-3 Metabolic Cascade

Mammals cannot synthesize the parent omega-3 fatty acid, alpha-linolenic acid (ALA), and must obtain it from their diet.[2] Once consumed, ALA can be converted into longer-chain, more unsaturated fatty acids through a series of desaturation and elongation reactions. Omega-3 ETA is a key intermediate in this pathway.[3]

The primary synthesis route is:

-

Stearidonic Acid (SDA, 18:4n-3): Formed from ALA via the delta-6-desaturase enzyme.

-

Elongation: SDA is elongated by an elongase enzyme to form omega-3 ETA (20:4n-3).[3]

-

Desaturation: ETA serves as the direct substrate for the delta-5-desaturase enzyme, which introduces a fifth double bond to produce eicosapentaenoic acid (EPA, 20:5n-3).[3]

This metabolic proximity to EPA is crucial, as ETA can accumulate in cell membranes when dietary sources rich in SDA, such as echium or ahiflower oil, are consumed.[1]

Caption: The Omega-3 Fatty Acid Metabolic Pathway in Mammals.

Generation of Novel Bioactive Lipid Mediators

Like its omega-6 analogue, arachidonic acid (ARA), and its omega-3 relatives, EPA and DHA, ETA is a substrate for enzymatic oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3] This metabolism generates a unique profile of eicosanoid signaling molecules.

A key discovery is the conversion of ETA by 5-lipoxygenase (5-LOX) into novel hydroxylated metabolites, specifically Δ17-8-HETE and the previously uncharacterized Δ17-8,15-diHETE.[1] These ETA-derived mediators possess distinct biological activities, particularly in the context of inflammation.[1] It is highly probable that, analogous to the specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins derived from EPA and DHA, ETA is also a precursor to a unique class of pro-resolving molecules.[1][4]

Signaling Pathways and Mechanisms of Action

The physiological effects of omega-3 ETA are mediated by its incorporation into cell membranes and the subsequent actions of its downstream metabolites. The mechanisms are multifaceted and often involve competition with the pro-inflammatory omega-6 ARA pathway.

Modulation of Inflammatory Signaling

A primary mechanism of action for ETA is the modulation of inflammatory cascades.

-

Competitive Inhibition: ETA competes with ARA for the same metabolic enzymes (COX and LOX).[3] Increased metabolism of ETA can displace ARA, leading to a reduced production of potent pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).

-

Receptor-Mediated Signaling: Metabolites of omega-3 fatty acids are known to bind to and activate specific cell surface and nuclear receptors.

-

GPR120 (FFAR4): This G-protein coupled receptor, expressed on macrophages and adipocytes, is a key sensor for omega-3 fatty acids.[5] Activation of GPR120 by omega-3s inhibits Toll-like receptor 4 (TLR4) and TNF-α signaling pathways, leading to a potent anti-inflammatory effect by preventing the activation of the master inflammatory transcription factor, NF-κB.[4][5][6]

-

PPARs (Peroxisome Proliferator-Activated Receptors): Omega-3 fatty acids are ligands for PPARs, particularly PPARγ.[6][7] Activation of PPARs influences the expression of genes involved in lipid metabolism and inflammation, generally promoting an anti-inflammatory state.[7]

-

-

Direct Bioactivity of Metabolites: As demonstrated in cellular models, the ETA-derived metabolite Δ17-8,15-diHETE directly inhibits neutrophil chemotaxis and leukotriene stimulation, showcasing a clear anti-inflammatory function independent of ARA competition.[1]

Caption: Key Anti-Inflammatory Signaling Pathways of Omega-3 ETA.

Core Physiological Roles of Omega-3 ETA

While research specifically isolating the effects of ETA is emerging, its physiological roles can be understood by its position within the omega-3 family and its demonstrated anti-inflammatory potential.

Inflammation and Immunology

The most well-defined role for ETA is in the regulation of inflammation. Unlike the often pro-inflammatory eicosanoids derived from omega-6 ARA, the metabolites of omega-3 ETA appear to be anti-inflammatory or pro-resolving.[1][3]

-

Acute Inflammation: ETA-derived mediators can actively inhibit key inflammatory processes, such as the recruitment of neutrophils to sites of inflammation.[1] This suggests a role not just in preventing inflammation, but in actively resolving it, a process critical for tissue homeostasis and healing.[4]

-

Chronic Inflammation: By altering the balance of omega-6 to omega-3 derived mediators and activating anti-inflammatory signaling pathways like GPR120, ETA can contribute to the dampening of the low-grade chronic inflammation that underlies many chronic diseases.[1][8]

Cardiovascular Health

The broader family of omega-3 PUFAs, including EPA and DHA, is well-established to have cardioprotective effects.[9][10][11] While direct clinical trial evidence for ETA is pending, its biochemical profile strongly suggests a beneficial cardiovascular role.

| Cardiovascular Parameter | Established Effects of EPA/DHA | Plausible Role of ETA |

| Triglycerides | Significantly lower plasma triglyceride levels.[8][9][10] | Contributes to the overall omega-3 pool that reduces hepatic VLDL synthesis.[12] |

| Atherosclerosis | Reduce plaque formation and improve plaque stability.[9][13] | Reduces production of pro-inflammatory ARA metabolites involved in atherogenesis.[3][14] |

| Endothelial Function | Improve vasodilation and endothelial function.[9][11] | Contributes to the synthesis of anti-inflammatory and pro-resolving mediators that protect the endothelium.[1] |

| Thrombosis | Reduce platelet aggregation.[11][15] | Competes with ARA, the precursor to the potent pro-thrombotic agent Thromboxane A2. |

Neurobiology and Neuroprotection

The central nervous system is highly enriched with long-chain PUFAs, where they are vital for membrane structure and function.[16] EPA and DHA have demonstrated neuroprotective effects in both acute injuries like ischemic stroke and chronic neurodegenerative conditions.[17][18][19]

ETA, as a metabolic precursor to EPA and a source of unique bioactive mediators, likely contributes to these neuroprotective effects through several mechanisms:

-

Maintaining Neuronal Membrane Integrity: Incorporation into neuronal membranes influences fluidity and the function of membrane-bound proteins.[4][16]

-

Reducing Neuroinflammation: The anti-inflammatory actions of ETA and its metabolites are critical in the brain, where uncontrolled inflammation is a key driver of neuronal damage.[18]

-

Suppressing Oxidative Stress: Omega-3 fatty acids can help mitigate oxidative damage in neural tissues.[18]

Experimental Methodologies for ETA Research

Investigating the specific roles of ETA requires a combination of advanced analytical and biological techniques.

Lipidomic Analysis of ETA Metabolites

A foundational step in ETA research is the identification and quantification of its metabolites. This workflow is critical for discovering novel bioactive lipids.

Protocol: LC-MS/MS for ETA Metabolite Profiling

-

Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates).

-

Lipid Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to isolate lipids and remove interfering substances.

-

Derivatization (Optional): For certain GC-MS applications, lipids may be derivatized to improve volatility and ionization.

-

Chromatographic Separation: Inject the extracted lipids into a liquid chromatography (LC) system, typically a reverse-phase C18 column, to separate the different lipid species based on polarity.

-

Mass Spectrometry (MS) Analysis: Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set to perform targeted analysis using Multiple Reaction Monitoring (MRM) for known metabolites or untargeted analysis to discover novel compounds.

-

Data Analysis: Identify and quantify metabolites by comparing retention times and fragmentation patterns to authentic chemical standards.[20]

Caption: Workflow for Lipidomic Analysis and Bioactivity Screening.

In Vitro and In Vivo Models

-

Cellular Assays: Primary immune cells (e.g., neutrophils, macrophages) or cell lines (e.g., 3T3-L1 adipocytes) are incubated with ETA to study its conversion into metabolites and the subsequent effects on cellular functions like cytokine release, phagocytosis, or chemotaxis.[1][5]

-

Animal Models: Dietary intervention studies in rodents using SDA-rich oils can effectively raise tissue levels of ETA.[1] These models are invaluable for studying the impact of ETA on complex pathologies like atherosclerosis, diet-induced obesity, and neuroinflammation.[5]

Therapeutic Potential and Future Directions

The unique metabolic position and anti-inflammatory profile of omega-3 ETA present significant opportunities for therapeutic development.

-

Inflammatory Disorders: ETA and its stable derivatives could be developed as novel therapeutics for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.

-

Cardiovascular Disease: Formulations enriched in ETA, or its precursor SDA, may offer a complementary approach to existing EPA/DHA therapies for managing hypertriglyceridemia and reducing residual cardiovascular risk.[21]

-

Neuroprotection: The potential role of ETA in resolving neuroinflammation warrants investigation for its therapeutic utility in conditions like ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[22]

Future research must focus on elucidating the complete profile of ETA-derived specialized pro-resolving mediators, identifying their specific receptors, and conducting robust preclinical and clinical trials to validate the therapeutic efficacy of ETA in various disease models. The development of specific assays and biomarkers, such as an "ETA index," will be crucial for monitoring dietary interventions and therapeutic efficacy.

References

-

Study unlocks potential anti-inflammatory action of ETA omega-3. (n.d.). FAB Research. [Link]

-

Eicosatetraenoic acid. (n.d.). Wikipedia. [Link]

-

Omega-3 fatty acid. (n.d.). Wikipedia. [Link]

-

Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. (n.d.). MDPI. [Link]

-

EPA vs DHA vs Omega-3: What you need to know. (2025, March 5). SFI Health. [Link]

-

A fish a day, keeps the cardiologist away! – A review of the effect of omega-3 fatty acids in the cardiovascular system. (n.d.). PMC - PubMed Central. [Link]

-

12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway. (n.d.). PubMed. [Link]

-

Omega 3 Benefits Cardiovascular Health. (n.d.). Doctor's Formulas. [Link]

-

EPA vs DHA Omega 3: Which Essential Fatty Acid Is Best for Heart, Brain, and Immune Health? (2025, July 16). VitaRx. [Link]

-

Fishing for the Benefits of Fish Oil Supplements. (2026, January 8). McGill University. [Link]

-

Role of Omega-3 Fatty Acids in Cardiovascular Disease: the Debate Continues. (2022, December 29). PMC. [Link]

-

Eicosatetraenoic Acid. (n.d.). Metabolon. [Link]

-

EPA vs. DHA in Fish Oil and Omega-3 Fatty Acids. (2023, January 23). Everlywell. [Link]

-

Role of omega-3 fatty acids in the prevention and treatment of cardiovascular Diseases: A consensus statement from the Experts' Committee Of National Society Of Cardiometabolic Medicine. (n.d.). Frontiers. [Link]

-

The role of omega-3 fatty acids in resolving inflammation. (2020, June 21). FoundMyFitness. [Link]

-

Investigating omega-3 fatty acids' neuroprotective effects in repetitive subconcussive neural injury: Study protocol for a randomized placebo-controlled trial. (n.d.). PLOS One. [Link]

-

Neurological benefits of omega-3 fatty acids. (n.d.). PubMed. [Link]

-

Marine omega-3 fatty acids and inflammatory processes: Effects, mechanisms and clinical relevance. (2025, August 7). ResearchGate. [Link]

-

Omega-3 Fatty Acids & the Important Role They Play. (n.d.). Cleveland Clinic. [Link]

-

Oxidized Eicosatetraenoic Acid. (n.d.). Lipotype. [Link]

-

The Neuroprotective Potential of Omega-3 in Terms of Preventive and Therapeutic Aspects in Ischemic CVA. (n.d.). JSciMed Central. [Link]

-

Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation. (2025, January 3). NIH. [Link]

-

Investigating omega-3 fatty acids' neuroprotective effects in repetitive subconcussive neural injury: Study protocol for a randomized placebo-controlled trial. (2025, April 24). PMC - NIH. [Link]

-

Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid. (2020, March 26). American Heart Association Journals. [Link]

-

Omega-3 Fatty Acids. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

-

Intravenous Treatment with a Long-Chain Omega-3 Lipid Emulsion Provides Neuroprotection in a Murine Model of Ischemic Stroke – A Pilot Study. (n.d.). PLOS One. [Link]

-

Effects of exogenous arachidonic, eicosapentaenoic, and docosahexaenoic acids on the generation of 5-lipoxygenase pathway products by ionophore-activated human neutrophils. (n.d.). PubMed. [Link]

-

Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice. (2017, May 8). NIH. [Link]

-

Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation. (2025, January 3). PubMed. [Link]

-

Metabolic effects of omega-3 fatty acids. (n.d.). PubMed. [Link]

-

Relationship Between the Omega-3 Index and Specialized Pro-resolving Lipid Mediators in Patients with Peripheral Arterial Disease Taking Fish Oil Supplements. (n.d.). PubMed Central. [Link]

-

Eicosatetraenoic acid and its properties. (n.d.). ResearchGate. [Link]

-

Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: a review. (2017, August 10). NIH. [Link]

-

Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. (n.d.). MDPI. [Link]

Sources

- 1. library.fabresearch.org [library.fabresearch.org]

- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 3. Eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A fish a day, keeps the cardiologist away! – A review of the effect of omega-3 fatty acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omega 3 Benefits Cardiovascular Health [doctorsformulas.com]

- 12. Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Omega-3 Fatty Acids in Cardiovascular Disease: the Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sfihealth.com [sfihealth.com]

- 15. Fishing for the Benefits of Fish Oil Supplements | Office for Science and Society - McGill University [mcgill.ca]

- 16. Neurological benefits of omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating omega-3 fatty acids’ neuroprotective effects in repetitive subconcussive neural injury: Study protocol for a randomized placebo-controlled trial | PLOS One [journals.plos.org]

- 18. The Neuroprotective Potential of Omega-3 in Terms of Preventive and Therapeutic Aspects in Ischemic CVA [jscimedcentral.com]

- 19. Intravenous Treatment with a Long-Chain Omega-3 Lipid Emulsion Provides Neuroprotection in a Murine Model of Ischemic Stroke – A Pilot Study | PLOS One [journals.plos.org]

- 20. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Role of omega-3 fatty acids in the prevention and treatment of cardiovascular Diseases: A consensus statement from the Experts’ Committee Of National Society Of Cardiometabolic Medicine [frontiersin.org]

- 22. Investigating omega-3 fatty acids’ neuroprotective effects in repetitive subconcussive neural injury: Study protocol for a randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion of 8Z,11Z,14Z,17Z-Eicosatetraenoic Acid to Eicosapentaenoic Acid: A Technical Guide

Abstract

Eicosapentaenoic acid (EPA; 20:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of health benefits. The biosynthesis of EPA from its precursor, 8Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA; 20:4n-3), is a critical step in the omega-3 metabolic pathway. This technical guide provides an in-depth exploration of this conversion, focusing on the key enzyme, delta-5-desaturase (D5D), its regulation, and detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and the development of novel therapeutics targeting this pathway.

Introduction: The Significance of Eicosapentaenoic Acid (EPA) and its Precursors

Eicosapentaenoic acid is a vital component of cellular membranes and a precursor to a class of signaling molecules known as eicosanoids, which play crucial roles in inflammation, cardiovascular function, and immune response.[1][2] The biological activities of EPA are multifaceted, including the production of anti-inflammatory eicosanoids and the modulation of gene expression.[3] While dietary intake of EPA from sources like fatty fish is important, its endogenous synthesis from precursor fatty acids is a key metabolic process.[4]

The immediate precursor to EPA in the primary metabolic pathway is this compound (ETA).[5][6] Understanding the enzymatic conversion of ETA to EPA is paramount for elucidating the regulation of omega-3 fatty acid levels in the body and for developing strategies to enhance endogenous EPA production. This guide will delve into the core of this conversion, providing both the theoretical framework and practical methodologies for its investigation.

The Biochemical Pathway: From ETA to EPA

The conversion of ETA to EPA is a single desaturation step catalyzed by the enzyme delta-5-desaturase (D5D), encoded by the FADS1 gene in humans.[7][8] This enzyme introduces a double bond at the fifth carbon from the carboxyl end of the fatty acid chain.[9]

The Central Role of Delta-5-Desaturase (D5D)

Delta-5-desaturase is a membrane-bound enzyme located in the endoplasmic reticulum.[9] It is a rate-limiting enzyme in the biosynthesis of long-chain PUFAs, acting on both omega-3 and omega-6 fatty acid precursors.[8] In the omega-3 pathway, D5D catalyzes the conversion of ETA to EPA. In the parallel omega-6 pathway, it converts dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[6]

The catalytic activity of D5D requires molecular oxygen and a source of electrons, typically provided by NADH via cytochrome b5 and cytochrome b5 reductase. The enzyme contains a di-iron center within its active site that facilitates the desaturation reaction.[10]

Caption: The enzymatic conversion of ETA to EPA by delta-5-desaturase.

Regulation of Delta-5-Desaturase and the ETA to EPA Conversion

The efficiency of the conversion of ETA to EPA is tightly regulated at multiple levels, primarily through the modulation of FADS1 gene expression.

Transcriptional Regulation

The transcription of the FADS1 gene is influenced by several factors, most notably by sterol regulatory element-binding protein-1c (SREBP-1c) and polyunsaturated fatty acids themselves.

-

SREBP-1c: This transcription factor is a master regulator of lipogenesis. SREBP-1c activates the transcription of FADS1 by binding to a sterol regulatory element (SRE) in the gene's promoter region.[11][12]

-

Polyunsaturated Fatty Acids (PUFAs): PUFAs, including EPA and arachidonic acid, exert feedback inhibition on FADS1 expression.[1][13] This is achieved, in part, by suppressing the activity of SREBP-1c.[2] This feedback loop is a critical homeostatic mechanism to prevent the overproduction of long-chain PUFAs.

-

Other Factors: Hormones such as insulin have been shown to upregulate FADS1 expression, while other dietary factors like vitamin A also play a regulatory role.[14]

Caption: Transcriptional regulation of the FADS1 gene.

Post-Transcriptional Regulation

While transcriptional control is a major regulatory point, post-transcriptional mechanisms, such as mRNA stability and translational efficiency, are also emerging as important factors in controlling the final levels of the D5D enzyme.[15] Further research is needed to fully elucidate the post-transcriptional regulatory networks governing FADS1.

Experimental Methodologies for Studying the ETA to EPA Conversion

A robust understanding of the conversion of ETA to EPA necessitates reliable and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

Lipid Extraction from Biological Samples

Accurate analysis of fatty acid composition begins with efficient lipid extraction. The Folch and Bligh & Dyer methods are the most widely used and validated procedures.[5][16][17]

Protocol 1: Modified Folch Method for Lipid Extraction from Cultured Cells

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and disruption of cell membranes.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Resuspend the lipid extract in a small volume of chloroform and store at -80°C under a nitrogen atmosphere to prevent oxidation.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of fatty acids. Prior to analysis, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).[12][18]

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) and GC-MS Analysis

-

Transesterification: To the dried lipid extract from Protocol 1, add 1 mL of 0.5 M KOH in methanol. Vortex and incubate at 60°C for 10 minutes.

-

Methylation: Add 1 mL of 14% boron trifluoride (BF3) in methanol. Vortex and incubate at 60°C for 10 minutes.

-

Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Sample Collection: Collect the upper hexane layer containing the FAMEs and transfer to a GC vial.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

-

Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).[19][20]

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature to separate different FAMEs, and holds to ensure elution of all components.[21]

-

Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.[18]

-

Quantification: Use an internal standard (e.g., C17:0) added at the beginning of the extraction process for accurate quantification.

-

| Fatty Acid | Retention Time (min) | Target Ion (m/z) |

| This compound (ETA) Methyl Ester | (Typical value) | (Specific m/z) |

| Eicosapentaenoic Acid (EPA) Methyl Ester | (Typical value) | (Specific m/z) |

| C17:0 (Internal Standard) | (Typical value) | (Specific m/z) |

Table 1: Example GC-MS parameters for ETA and EPA analysis. Actual retention times and target ions will vary depending on the specific instrument and column used.

Heterologous Expression and In Vitro Assay of Delta-5-Desaturase

To study the enzymatic properties of D5D in a controlled environment, it can be heterologously expressed in a host system such as the yeast Saccharomyces cerevisiae.[10][11][22][23]

Protocol 3: Heterologous Expression of Human D5D in S. cerevisiae

-

Gene Cloning: Clone the full-length cDNA of human FADS1 into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Expression Induction: Grow the transformed yeast in a selective medium containing raffinose. Induce protein expression by adding galactose to the medium.

-

Microsome Preparation: Harvest the yeast cells, disrupt them (e.g., by glass bead vortexing), and isolate the microsomal fraction by differential centrifugation.

Protocol 4: In Vitro Delta-5-Desaturase Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal protein (50-100 µg)

-

ETA substrate (e.g., 20 µM)

-

NADH (1 mM)

-

ATP (2.5 mM)

-

Coenzyme A (50 µM)

-

MgCl2 (10 mM)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 0.5 M KOH in methanol.

-

Analysis: Extract the total lipids and analyze the fatty acid composition by GC-MS as described in Protocols 1 and 2 to quantify the conversion of ETA to EPA.

Caption: Experimental workflow for studying ETA to EPA conversion.

Conclusion and Future Directions

The conversion of this compound to eicosapentaenoic acid, catalyzed by delta-5-desaturase, is a pivotal step in omega-3 fatty acid metabolism. This guide has provided a comprehensive overview of the biochemical pathway, its regulation, and detailed experimental protocols for its investigation. For researchers in drug development, a thorough understanding of this conversion offers opportunities to identify novel therapeutic targets for modulating inflammatory and metabolic diseases.

Future research should focus on further elucidating the post-transcriptional and post-translational regulation of D5D. Investigating the enzyme's structure-function relationship through techniques like site-directed mutagenesis will provide deeper insights into its catalytic mechanism.[24][25] Furthermore, exploring the interplay between the omega-3 and omega-6 pathways at the level of D5D will be crucial for a holistic understanding of PUFA metabolism and its impact on human health.

References

- A.L. Brown, et al. (2015). Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function. Obesity (Silver Spring).

- A.L. Brown, et al. (2015). Polyunsaturated fatty acid regulation of adipocyte FADS1 and FADS2 expression and function. PubMed.

- A.S. De-Melo, et al. (1996). Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system. PubMed.

- A.M. Chisaguano, et al. (2022).

- A. Gardmo, et al. (2017). PATZ1 down-regulates FADS1 by binding to rs174557 and is opposed by SP1/SREBP1c. PubMed.

- K. Watanabe, et al. (2004). Yeast Δ12 Fatty Acid Desaturase: Gene Cloning, Expression, and Function. Bioscience, Biotechnology, and Biochemistry.

- A. Gardmo, et al. (2017). PATZ1 down-regulates FADS1 by binding to rs174557 and is opposed by SP1/SREBP1c. Oxford Academic.

- S. Park, et al. (2014). Dietary long-chain polyunsaturated fatty acids upregulate expression of FADS3 transcripts. PMC - NIH.

- K. Watanabe, et al. (2004). Yeast Δ12 Fatty Acid Desaturase: Gene Cloning, Expression, and Function. PubMed.

- S. Park, et al. (2010).

- Y. Li, et al. (2016). Fatty Acid Desaturase 1 (FADS1) Gene Polymorphisms Control Human Hepatic Lipid Composition. PMC - PubMed Central.

- S. Guesnet, et al. (2023).

- S. Guesnet, et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis.

- K. Watanabe, et al. (2004). Yeast Δ12 Fatty Acid Desaturase: Gene Cloning, Expression, and Function. Oxford Academic.

- L. de Angelis, et al. (2016). Functional roles of the fatty acid desaturases encoded by KLOLE1, FAD2 and FAD3 in the yeast Kluyveromyces lactis.

- M.A. Chisaguano, et al. (2016). Fatty acid desaturase gene expression in rats (A) FADS1 gene expression...

- S. Guesnet, et al. (2023).

- M.M. Bianchi, et al. (2016). Functional roles of the fatty acid desaturases encoded by KLOLE1, FAD2 and FAD3 in the yeast Kluyveromyces lactis.

- S. Guesnet, et al. (2023).

- J.T. Billheimer, et al. (2000).

- C.E. Gmenier, et al. (2001). Fatty acid delta(5)

- M.T. Nakamura, et al. (2004).

- J.H. Lee, et al. (2016). Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances. MDPI.

- R. Deems, et al. (2007).

- C.E. Wheelock, et al. (2005). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids.

- T. Sató, et al. (1984).

- J.L. Goldstein, et al. (2001). Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c)

- Y. Li, et al. (2016).

- C.E. Wheelock, et al. (2005).

- Y. Liu, et al. (2017).

- G. Zolfaghari, et al. (2003).

- S.J. Green, et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. NIH.

- J. Doe, et al. (2024).

- T. Tanaka, et al. (2016). T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time. NIH.

- L. Pang, et al. (2021). Delta-5-desaturase: A novel therapeutic target for cancer management. PubMed Central.

- R.O. Peluffo, et al. (1986).

- R.O. Peluffo, et al. (1976).

- J.M. Ledesma-Amaro, et al. (2012).

Sources

- 1. Polyunsaturated fatty acid regulation of adipocyte FADS1 and FADS2 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, function, and dietary regulation of delta6, delta5, and delta9 desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A new double column HPLC method for rapid separation of fatty acids. | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Compensatory induction of Fads1 gene expression in heterozygous Fads2-null mice and by diet with a high n-6/n-3 PUFA ratio[S] | Semantic Scholar [semanticscholar.org]